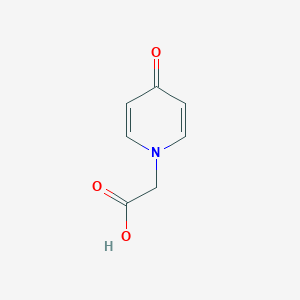

(4-oxopyridin-1(4H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCMMIXFOFNOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355848 | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45965-36-4 | |

| Record name | 4-Oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45965-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-oxopyridin-1(4H)-yl)acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-oxopyridin-1(4H)-yl)acetic acid

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, synthesis, reactivity, and applications of this important molecular scaffold. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.

Introduction: The Versatile 4-Pyridone Scaffold

This compound, also known as 4-pyridone-N-acetic acid, is a bifunctional molecule featuring a 4-pyridone core N-substituted with an acetic acid moiety. This unique architecture imparts a rich chemical character, making it a valuable building block in diverse scientific fields. The 4-pyridone ring is a privileged pharmacophore, known for its ability to form hydrogen bonds and participate in metal chelation, while the carboxylic acid group provides a reactive handle for further chemical modification and influences the molecule's overall physicochemical properties.

The significance of this compound lies in its application as an intermediate for synthesizing a wide range of molecules, from pharmaceuticals like radiocontrast agents to functional materials such as metal-organic frameworks (MOFs).[1][2] This guide will elucidate the fundamental chemical principles governing its behavior, providing a solid foundation for its strategic application in complex synthetic and developmental projects.

Molecular Architecture and Physicochemical Profile

The structural and electronic properties of this compound are central to its reactivity and function.

Core Structure and Tautomerism

The molecule consists of a six-membered aromatic-like pyridone ring connected via its nitrogen atom to an acetic acid side chain. A critical feature of the 4-pyridone system is its existence in a keto-enol tautomeric equilibrium with its isomer, 4-hydroxypyridine.[3]

Caption: Tautomeric equilibrium of the 4-pyridone ring.

In solution, the keto tautomer is predominantly favored.[3] This is a crucial consideration for reaction design, as the reactivity of the ring and the availability of the carbonyl oxygen for coordination are dictated by this equilibrium. The planar nature of the pyridone ring, combined with the electron-withdrawing ketone, facilitates resonance stabilization.[4]

Physicochemical Data

Understanding the key physicochemical parameters is essential for predicting the compound's behavior in various experimental settings, including solubility, membrane permeability, and formulation.

| Property | Value | Source |

| CAS Number | 45965-36-4 | [5] |

| Molecular Formula | C₇H₇NO₃ | [5][6] |

| Molecular Weight | 153.14 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 57.6 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [8] |

Note: Some properties are computed values from databases like PubChem.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is well-established, offering robust pathways for accessing this scaffold.

Primary Synthesis Route

The most direct and common synthesis involves the N-alkylation of 4-pyridone (or its tautomer, 4-hydroxypyridine) with an acetic acid derivative. A typical approach uses an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a representative synthesis adapted from established chemical literature.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-pyridone in an appropriate solvent (e.g., water or ethanol).

-

Basification: Add 1.1 to 1.5 equivalents of a suitable base, such as sodium hydroxide or potassium carbonate, to the solution and stir until a homogenous mixture is achieved. The base deprotonates the pyridone nitrogen, forming the nucleophilic pyridinoxide anion.

-

Alkylating Agent Addition: Slowly add a solution of 1.1 equivalents of chloroacetic acid dissolved in the same solvent. The choice of a haloacetic acid is critical; iodoacetic acid offers higher reactivity but at a greater cost, while chloroacetic acid provides a balance of reactivity and cost-effectiveness.[1]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Isolation: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This protonates the carboxylate, causing the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified this compound.

Key Derivatization Pathways

The bifunctional nature of the molecule allows for selective modifications at either the carboxylic acid terminus or the pyridone ring.

-

Carboxylic Acid Modifications: The acetic acid moiety readily undergoes standard transformations such as esterification (using an alcohol under acidic catalysis) and amidation (via activation with reagents like CDI or EDC followed by amine addition). These reactions are fundamental for creating prodrugs or linking the scaffold to other molecules.[2][4]

-

Pyridone Ring Modifications: The pyridone ring can undergo electrophilic substitution. A notable example is iodination at the 3 and 5 positions using iodine monochloride (ICl) to produce 3,5-diiodo-4-pyridone-1-acetic acid (Diodone), a historical radiocontrast agent.[1]

Caption: Key derivatization reactions of the core scaffold.

Spectral and Analytical Characterization

Rigorous characterization is paramount for confirming the structure and purity of synthesized this compound.

| Technique | Characteristic Signature | Rationale |

| ¹H NMR | δ ~7.5-7.8 ppm (d, 2H, H-2/6), δ ~6.5-6.7 ppm (d, 2H, H-3/5), δ ~4.5-4.8 ppm (s, 2H, -CH₂-) | The deshielded protons alpha to the nitrogen and carbonyl (H-2/6) appear downfield, while the H-3/5 protons are more shielded. The methylene protons adjacent to the nitrogen appear as a distinct singlet. |

| FT-IR | ~1720-1740 cm⁻¹ (C=O, carboxylic acid), ~1630-1650 cm⁻¹ (C=O, pyridone), ~2500-3300 cm⁻¹ (broad, O-H) | The two carbonyl groups have distinct stretching frequencies. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[4] |

| MS (GC/ESI) | [M+H]⁺ at m/z 154.05 | The mass spectrum will show a prominent molecular ion peak corresponding to the compound's exact mass (153.04 g/mol ), often observed as the protonated species in ESI-MS.[6] |

Reactivity and Applications in Drug Development

The chemical properties of this compound and its derivatives directly translate to their utility in research and development.

Coordination Chemistry and Metal Chelation

The 4-pyridone moiety is an excellent chelating agent for various metal ions. The carbonyl oxygen and the deprotonated hydroxyl group of the enol form can coordinate with metal centers. This property is exploited in:

-

Bioinorganic Chemistry: Studying metal-protein interactions and designing metal-based therapeutics.

-

Materials Science: Serving as an organic linker for the construction of porous Metal-Organic Frameworks (MOFs) for applications in gas storage and catalysis.[2]

Medicinal Chemistry Applications

The this compound framework is a component of numerous bioactive molecules.

-

Tyrosinase Inhibitors: Derivatives containing this scaffold have shown potent tyrosinase inhibition, an enzyme involved in melanin biosynthesis. This makes them promising candidates for skin-lightening agents and treatments for hyperpigmentation.[4] Molecular docking studies suggest the hydroxyl and ketone groups are crucial for binding to the enzyme's active site.[4]

-

Antioxidant Properties: The pyridinone ring can act as a radical scavenger, and various derivatives have demonstrated significant antioxidant activity in assays like the DPPH assay.[4]

-

Radiocontrast Agents: As previously mentioned, the diiodinated derivative, Diodone, was historically used in urography due to the high atomic number of iodine, which makes it opaque to X-rays.[1]

Conclusion and Future Outlook

This compound is more than a simple heterocyclic compound; it is a highly adaptable and functionally rich scaffold. Its straightforward synthesis, predictable reactivity, and proven utility make it an invaluable tool for chemists.

Future research will likely focus on leveraging this core for novel applications. Areas of promise include the development of "hybrid" inhibitors by conjugating the scaffold with other pharmacophores to enhance bioactivity and the use of green chemistry principles, such as microwave-assisted synthesis, to create derivatives more efficiently.[4] The continued exploration of its coordination chemistry will undoubtedly lead to new functional materials with tailored properties. As a foundational element in both medicine and materials, the full potential of the 4-pyridone scaffold is still being uncovered.

References

- Vulcanchem. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid.

- ChemicalBook. 3,5-DIIODO-4-PYRIDONE-1-ACETIC ACID | 101-29-1.

- BuyersGuideChem. This compound | C7H7NO3.

- Pipzine Chemicals. 4-Pyridineacetic Acid.

- SpectraBase. (4-oxo-1(4H)-pyridinyl)acetic acid - Optional[MS (GC)] - Spectrum.

- Echemi. 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid.

- PubChem. 2-(4-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 6496939.

- Wikipedia. 4-Pyridone.

Sources

- 1. 3,5-DIIODO-4-PYRIDONE-1-ACETIC ACID | 101-29-1 [chemicalbook.com]

- 2. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid (60603-99-8) for sale [vulcanchem.com]

- 5. This compound | C7H7NO3 - BuyersGuideChem [buyersguidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-(4-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 6496939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to (4-oxopyridin-1(4H)-yl)acetic acid (CAS 45965-36-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridinone Scaffold

(4-oxopyridin-1(4H)-yl)acetic acid, a pyridinone derivative, represents a core structural motif with significant implications for medicinal chemistry and drug development. The inherent chemical functionalities of the pyridinone ring, coupled with the acetic acid side chain, provide a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide offers a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles and experimental considerations.

Molecular Architecture and Physicochemical Properties

This compound, with the CAS number 45965-36-4, possesses a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol [1]. The molecule's structure is characterized by a 4-pyridone ring N-substituted with an acetic acid moiety. This arrangement confers a unique electronic and steric profile, influencing its reactivity and potential biological interactions.

The 4-pyridone tautomer is generally favored over its 4-hydroxypyridine counterpart. The presence of the ketone group and the carboxylic acid function makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. These characteristics are pivotal in its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 45965-36-4 | [1] |

| Molecular Formula | C7H7NO3 | [1] |

| Molecular Weight | 153.14 g/mol | PubChem |

| Synonyms | 2-(4-oxopyridin-1-yl)acetic acid, N-Carboxymethyl-4-pyridone | PubChem |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through the N-alkylation of 4-hydroxypyridine (which exists predominantly as 4-pyridone). This reaction leverages the nucleophilicity of the nitrogen atom in the pyridinone ring.

Synthetic Pathway: N-Alkylation of 4-Pyridone

The most direct route involves the reaction of 4-hydroxypyridine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base is crucial for deprotonating the carboxylic acid and facilitating the nucleophilic attack of the pyridinone nitrogen on the alpha-carbon of the haloacetic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for N-alkylation of pyridinones.

Materials:

-

4-Hydroxypyridine

-

Chloroacetic acid

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxypyridine (1 equivalent) in DMF.

-

Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The suspension is stirred to ensure a homogenous mixture.

-

Alkylation: Slowly add a solution of chloroacetic acid (1.1 equivalents) in DMF to the reaction mixture.

-

Heating: The reaction mixture is heated to 80-100 °C and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to remove the DMF.

-

Purification: The crude product is dissolved in a minimal amount of hot water and acidified with concentrated hydrochloric acid to precipitate the product. The precipitate is then filtered, washed with cold water and diethyl ether, and dried under vacuum.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methylene protons of the acetic acid group, and two sets of doublets for the protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom. In a related compound, N1-methyl-4-pyridone-5-carboxamide, the pyridone ring protons appear in the aromatic region[2].

-

¹³C NMR: Key signals would correspond to the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the pyridinone ring, including the carbonyl carbon at the 4-position[2].

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C=O stretch of the pyridinone ring. For a similar structure, (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, these peaks are observed around 3424 cm⁻¹ (O-H), 1720 cm⁻¹ (acid C=O), and 1626 cm⁻¹ (pyridinone C=O)[3].

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been explored for a range of biological activities.

Foundation for Kinase Inhibitors

The pyridopyrimidine core, which can be synthesized from pyridinone derivatives, is a structural motif present in several known kinase inhibitors[4]. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. The this compound structure provides a starting point for the design and synthesis of novel kinase inhibitors[4].

Precursor for Neuroprotective Agents

Derivatives of this compound have shown promise in the context of neurodegenerative diseases[3]. For instance, a hydroxylated and methylated analog has been shown to chelate copper ions associated with amyloid-β plaques in Alzheimer's disease and attenuate α-synuclein fibrillation in Parkinson's disease models in vitro[3]. This suggests that the core scaffold can be modified to target mechanisms underlying neurodegeneration.

Development of Antimicrobial and Antitumor Agents

The pyrido[2,3-d]pyrimidine structure, accessible from this scaffold, has been associated with antimicrobial and antitumor activities[4]. The functional groups on this compound, particularly the carboxylic acid, can be modified to generate libraries of compounds for screening against various bacterial strains and cancer cell lines[4].

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions

The versatility of the this compound scaffold presents numerous opportunities for future research. The development of more efficient and sustainable synthetic methods, such as microwave-assisted synthesis, could accelerate the generation of novel derivatives[3]. Furthermore, exploring its potential in areas like metal chelation for therapeutic or diagnostic purposes and as a fragment in fragment-based drug discovery could unveil new applications. The continued investigation into the biological activities of its derivatives is likely to yield novel therapeutic leads.

References

-

PubChem. 2-(4-Oxopiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

The Journal of Organic Chemistry. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. American Chemical Society. Available at: [Link]

-

BuyersGuideChem. This compound suppliers and producers. Available at: [Link]

-

MySkinRecipes. 2-(4-METHYL-2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID. Available at: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PubMed Central. Available at: [Link]

-

BuyersGuideChem. This compound. Available at: [Link]

-

DOI. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

-

PubMed. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 4-pyridones. Available at: [Link]

-

PubMed. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Available at: [Link]

-

ResearchGate. Preparation and spectral properties of mixed-ligand complexes of VO(IV), Ni(II), Zn(II), Pd(II), Cd(II) and Pb(II) with dimethylglyoxime and N-acetylglycine. Available at: [Link]

-

PubChem. 2-(4-Hydroxypiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. Available at: [Link]

Sources

- 1. This compound | C7H7NO3 - BuyersGuideChem [buyersguidechem.com]

- 2. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid (60603-99-8) for sale [vulcanchem.com]

- 4. Buy 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride | 1820666-53-2 [smolecule.com]

An In-depth Technical Guide to (4-oxopyridin-1(4H)-yl)acetic acid: Properties, Analysis, and Synthesis

This guide provides a comprehensive technical overview of (4-oxopyridin-1(4H)-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, validated analytical methodologies, and established synthetic routes, offering field-proven insights to support scientific advancement.

Core Molecular Attributes

This compound is a derivative of pyridinone, characterized by an acetic acid group attached to the nitrogen atom of the pyridinone ring. This structure imparts specific chemical properties that are crucial for its application in medicinal chemistry and materials science.

Molecular Structure and Weight

The foundational step in any chemical investigation is the precise determination of the molecule's composition and mass. The molecular formula for this compound is C7H7NO3[1][2].

To confirm the molecular weight, we calculate it based on the atomic weights of its constituent elements:

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Summing these values, the molecular weight of this compound is 153.14 g/mol .

A summary of the key molecular identifiers is presented in the table below.

| Identifier | Value | Source |

| Molecular Formula | C7H7NO3 | [1][2] |

| Molecular Weight | 153.14 g/mol | Calculated |

| CAS Number | 45965-36-4 | [1][2] |

Physicochemical and Spectroscopic Characterization

Understanding the physical and spectroscopic properties of this compound is essential for its purification, handling, and structural confirmation. While specific experimental data for the parent compound is not extensively detailed in the provided search results, we can infer expected characteristics based on closely related analogs like (3-hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid[3][4].

Expected Physicochemical Properties

| Property | Expected Value/Characteristic | Rationale |

| Physical State | Solid at room temperature | The presence of polar functional groups (ketone, carboxylic acid) and the pyridinone ring leads to strong intermolecular interactions. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. Limited solubility in nonpolar solvents. | The carboxylic acid moiety allows for salt formation in basic solutions, enhancing aqueous solubility. |

| Melting Point | Expected to be relatively high | The planar structure and hydrogen bonding capabilities contribute to a stable crystal lattice. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | This is typical for carboxylic acids, influenced by the electron-withdrawing nature of the adjacent pyridinone ring. |

Spectroscopic Analysis Workflow

A robust spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound. The following workflow outlines the key techniques and expected spectral features, drawing parallels from characterized derivatives[3][5].

Caption: Workflow for the spectroscopic confirmation of this compound.

-

FT-IR Spectroscopy : Expected to show characteristic peaks for the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the C=O stretch of the pyridinone ring (around 1630-1650 cm⁻¹), and a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹)[3].

-

¹H-NMR Spectroscopy : Protons on the pyridinone ring will appear in the aromatic region, with distinct signals for the protons adjacent to the nitrogen and the carbonyl group. The methylene protons of the acetic acid group will likely appear as a singlet.

-

¹³C-NMR Spectroscopy : Will show distinct signals for the carbonyl carbons of both the carboxylic acid and the pyridinone ring, in addition to the carbons of the heterocyclic ring and the methylene group.

-

Mass Spectrometry : The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the calculated molecular weight (153.14).

Synthesis and Purification Protocols

The synthesis of pyridinone derivatives often involves multi-step processes. While a direct, one-pot synthesis for this compound is not explicitly detailed, a generalizable approach can be adapted from similar heterocyclic syntheses[6][7][8].

Proposed Synthetic Pathway

A plausible synthetic route involves the N-alkylation of 4-hydroxypyridine (which exists in equilibrium with its pyridone tautomer) with an appropriate 2-haloacetic acid ester, followed by hydrolysis.

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl (4-oxopyridin-1(4H)-yl)acetate

-

To a solution of 4-hydroxypyridine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl (4-oxopyridin-1(4H)-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide solution (2 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Analytical Chromatography

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity and quantifying this compound. A reverse-phase method would be most appropriate given the compound's polarity.

HPLC Method Development

A starting point for method development can be adapted from established protocols for analyzing polar, acidic compounds[9][10].

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for polar to moderately nonpolar compounds. |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). | The acidic buffer suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at a wavelength corresponding to the compound's absorbance maximum (likely in the 254-280 nm range). | The pyridinone chromophore should provide strong UV absorbance. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Applications in Research and Development

While the primary focus of this guide is the core properties of this compound, it is valuable to consider its potential applications based on the activities of structurally related compounds. Pyridinone derivatives are prevalent in medicinal chemistry due to their diverse biological activities[11].

-

Antiviral and Anticancer Agents : The pyridinone scaffold is a key component in several therapeutic agents.

-

Enzyme Inhibition : The ability of the pyridinone ring and the carboxylic acid to coordinate with metal ions makes this class of compounds interesting as potential enzyme inhibitors. For instance, related structures have shown inhibition of tyrosinase and matrix metalloproteinases[3].

-

Chelating Agents : The oxygen atoms of the ketone and carboxylic acid can act as bidentate ligands, making them suitable for chelating metal ions. This has implications in treating diseases associated with metal dysregulation, such as neurodegenerative disorders[3].

Further research into this compound and its derivatives could uncover novel therapeutic applications.

References

-

This compound | C7H7NO3 - BuyersGuideChem. [Link]

-

This compound suppliers and producers - BuyersGuideChem. [Link]

-

2-(4-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 6496939 - PubChem. [Link]

-

Acetic acid‐catalyzed one‐pot synthesis of 4‐spiro‐1,4‐dihydropyridines derivatives. - ResearchGate. [Link]

-

2-(4-METHYL-2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID - MySkinRecipes. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. [Link]

-

Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC - NIH. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI. [Link]

-

(PDF) (4-Hydroxyphenoxy)acetic acid - ResearchGate. [Link]

-

Chromatographic analysis of bromhexine and oxytetracycline residues in milk as a drug analysis medium with greenness profile appraisal - PubMed. [Link]

-

Determinnation of acetic acid in exendin-4 acetate by RP-HPLC - ResearchGate. [Link]

-

Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods - Pulsus Group. [Link]

Sources

- 1. This compound | C7H7NO3 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid (60603-99-8) for sale [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. pulsus.com [pulsus.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Chromatographic analysis of bromhexine and oxytetracycline residues in milk as a drug analysis medium with greenness profile appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of (4-oxopyridin-1(4H)-yl)acetic acid

An In-depth Technical Guide:

Introduction: The Imperative for Structural Certainty

The pyridinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] (4-oxopyridin-1(4H)-yl)acetic acid, a representative of this class, presents a compelling case study for the principles of modern structure elucidation. Its architecture, featuring a 4-pyridone ring N-substituted with an acetic acid moiety, necessitates a multi-faceted analytical approach to unambiguously confirm its chemical identity. The precise determination of its three-dimensional structure is paramount for understanding potential biological activity, guiding further synthetic modifications, and ensuring the integrity of drug development pipelines.

This technical guide provides a comprehensive, field-proven workflow for the structural characterization of this compound. We will move beyond a mere listing of techniques to explore the causality behind experimental choices, demonstrating how a synergistic application of spectroscopic and crystallographic methods creates a self-validating system for absolute structural confirmation.

Foundational Analysis: Molecular Formula and Physicochemical Properties

The initial step in any structural elucidation workflow is to establish the compound's fundamental properties. High-resolution mass spectrometry is the primary tool for determining the exact mass and, consequently, the molecular formula.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [3][4] |

| Molecular Weight | 153.14 g/mol | Calculated |

| CAS Number | 45965-36-4 | [3][4] |

The Core Analytical Workflow: A Synergistic Approach

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful and indispensable tool for the unambiguous characterization of heterocyclic structures like pyridinones.[1] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their spatial relationships through spin-spin coupling. For this compound, we anticipate four unique signals. The electron-withdrawing nature of the carbonyl group and the nitrogen atom significantly influences the chemical shifts of the ring protons.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ha | ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| Hb | ~7.8 | Doublet | 2H | H-2, H-6 | Protons adjacent to the ring nitrogen and deshielded by the carbonyl group. Appears as a doublet due to coupling with Hc. |

| Hc | ~6.5 | Doublet | 2H | H-3, H-5 | Protons adjacent to the C=C double bond, shielded relative to Hb. Appears as a doublet due to coupling with Hb. |

| Hd | ~5.0 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the nitrogen atom; appear as a singlet as there are no adjacent protons. |

J -Coupling: The ortho coupling (³JHb-Hc) between the adjacent ring protons is expected to be in the range of 6-9 Hz, confirming their connectivity.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for dissolving carboxylic acids and avoiding exchange of the acidic proton).

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband observe probe.[1]

-

Data Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment. The presence of two distinct carbonyl carbons is a key diagnostic feature.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | Pyridone C=O | The carbonyl carbon of the lactam ring is highly deshielded.[1] |

| ~169 | Carboxylic Acid C=O | The carboxylic acid carbonyl is also significantly downfield. |

| ~140 | C-2, C-6 | Carbons adjacent to the nitrogen are downfield. |

| ~118 | C-3, C-5 | Carbons of the double bond, shielded relative to C-2/C-6. |

| ~55 | -CH₂- | The methylene carbon attached to the nitrogen. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, though for this molecule, the assignments are straightforward.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: MS is critical for determining the molecular weight and confirming the molecular formula. The fragmentation pattern observed provides corroborating evidence for the proposed structure, as side-chain eliminations are predominant in N-substituted pyridones.[6]

Predicted Fragmentation (Electron Ionization, EI):

Caption: Predicted major fragmentation pathways in EI-MS.

High-Resolution Mass Spectrometry (HRMS): For ultimate confidence, HRMS (e.g., ESI-TOF) is employed. It measures the mass-to-charge ratio to four or more decimal places, allowing for the unambiguous determination of the elemental composition from the exact mass.[7] For C₇H₇NO₃, the expected [M+H]⁺ ion would have a calculated exact mass of 154.0499.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. In HRMS, compare the measured exact mass to the theoretical exact mass for the proposed formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by characteristic absorptions from its two carbonyl groups and the carboxylic acid hydroxyl group.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid | The broadness is due to strong hydrogen bonding. |

| ~1720 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption typical for acid carbonyls.[8] |

| ~1640 | C=O Stretch | Pyridone (Amide) | A very strong absorption characteristic of the 4-pyridone ring carbonyl.[8][9] |

| ~1550 | C=C Stretch | Pyridone Ring | Aromatic/conjugated C=C stretching vibrations.[9] |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect a background spectrum (air) and then the sample spectrum.

-

Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

X-ray Crystallography: The Gold Standard

Expertise & Causality: When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure.[10] It determines the precise spatial arrangement of every atom in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.[11][12] For this molecule, it would definitively confirm the planarity of the pyridone ring and reveal intermolecular hydrogen bonding patterns involving the carboxylic acid.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[11] Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it against the experimental data to obtain the final, precise 3D structure.

Conclusion: A Unified Structural Narrative

The structural elucidation of this compound is a testament to the power of a multi-technique analytical strategy. Mass spectrometry establishes the molecular formula, while IR spectroscopy provides a quick fingerprint of the functional groups. NMR spectroscopy then delivers the detailed blueprint of the molecular framework, establishing the precise connectivity of all atoms. Finally, X-ray crystallography offers the ultimate, incontrovertible proof of the three-dimensional structure. By integrating the data from each of these methods, a self-validating and comprehensive structural narrative is constructed, providing the absolute certainty required for advanced research and development.

References

- Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.

- (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid. (n.d.). Vulcanchem.

- This compound | C7H7NO3. (n.d.). BuyersGuideChem.

- Missing Crystal Structure and DFT Study of Calcium Complex Based on 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl) Acetic Acid. (2022). MDPI.

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.

- Structural and optical profile of a multifunctionalized 2-pyridone derivative in a crystal engineering perspective. (n.d.). IUCr Journals.

- This compound suppliers and producers. (n.d.). BuyersGuideChem.

- Mass spectra of some new 3,4-dihydro-2[H]-pyridones. (2000). Rapid Communications in Mass Spectrometry, 14(13), 1123-7.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2018). PMC - PubMed Central.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.

- INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES. (1963). Canadian Journal of Chemistry, 41(3), 516-521.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). Journal of the Indian Institute of Science, 97(2), 227-243.

- (4-Hydroxyphenoxy)acetic acid. (2007). Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 6), o2931.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H7NO3 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid (60603-99-8) for sale [vulcanchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mdpi.com [mdpi.com]

- 12. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Oxopyridin-1(4H)-yl)acetic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (4-oxopyridin-1(4H)-yl)acetic acid, more formally known by its IUPAC name, 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid . As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into the synthesis, characterization, and potential biological applications of this heterocyclic scaffold. While specific experimental data for the parent compound is limited in readily available literature, this guide leverages data from closely related analogs to provide a robust framework for researchers entering this area of study.

Nomenclature and Structural Elucidation

The correct IUPAC name for the compound of interest is 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid . The structure consists of a 1,4-dihydropyridine ring, also known as a 4-pyridone tautomer, N-substituted with an acetic acid moiety. This core structure is a key pharmacophore in numerous biologically active molecules.

Table 1: Compound Identification

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 45965-36-4[1] |

Physicochemical Properties: Insights from Analogs

Direct experimental data for the melting point and solubility of the unsubstituted 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid are not extensively reported. However, analysis of related substituted compounds provides valuable insights into the expected properties.

For instance, the di-iodinated analog, (3,5-diiodo-4-oxopyridin-1(4H)-yl)acetic acid, is a solid with a molecular weight of 404.93 g/mol , indicating that the parent compound is also expected to be a solid at room temperature[2]. The presence of both a carboxylic acid group and a polar pyridone ring suggests that the compound will exhibit some solubility in polar protic solvents and limited solubility in nonpolar organic solvents.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted 4-pyridones is a well-established transformation in organic chemistry. A general and reliable method for the preparation of 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves the N-alkylation of 4-hydroxypyridine (which exists in equilibrium with its 4-pyridone tautomer) with a haloacetic acid derivative.

General Synthetic Workflow

The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the 4-pyridone acts as the nucleophile, attacking the electrophilic carbon of the haloacetate. The use of a base is crucial to deprotonate the 4-hydroxypyridine, thereby increasing the nucleophilicity of the nitrogen atom.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure adapted from general methods for the synthesis of similar compounds. Optimization may be required to achieve high yields for the specific target molecule.

Step 1: N-Alkylation of 4-Hydroxypyridine

-

To a stirred solution of 4-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridone anion.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (4-oxopyridin-1(4H)-yl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ethyl (4-oxopyridin-1(4H)-yl)acetate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide, or an acid, like hydrochloric acid.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and, if basic hydrolysis was performed, acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Spectroscopic Characterization: An Analog-Based Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone ring and the methylene protons of the acetic acid side chain. The pyridone protons adjacent to the nitrogen (H2 and H6) will appear as a doublet, while the protons adjacent to the carbonyl group (H3 and H5) will appear as another doublet, both likely in the downfield region (δ 6.0-8.0 ppm). The methylene protons of the acetic acid group will present as a singlet, typically in the range of δ 4.0-5.0 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration. For the analog (3-hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, signals are observed at δ 6.6 ppm for the pyridine proton[3].

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the pyridone and the carboxylic acid, which are expected in the most downfield region (δ 160-180 ppm). The carbons of the pyridone ring will appear in the aromatic region (δ 100-150 ppm), and the methylene carbon of the acetic acid side chain will be observed in the aliphatic region (δ 40-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. The pyridone carbonyl will likely appear around 1640-1680 cm⁻¹, while the carboxylic acid carbonyl will be observed at a higher frequency, typically in the range of 1700-1730 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. For the analog (3-hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, FT-IR peaks are noted at 1720 cm⁻¹ (C=O of carboxylic acid) and 1626 cm⁻¹ (C=O of pyridinone)[3].

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.14) would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragments of the pyridone ring.

Biological Activity and Therapeutic Potential

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs possessing this core structure. These compounds are well-known for their diverse pharmacological activities.

Caption: Diverse biological activities of the 1,4-dihydropyridine scaffold.

While the specific biological activity of 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid is not extensively documented, the general class of 1,4-dihydropyridines exhibits a wide range of therapeutic applications, including:

-

Cardiovascular Effects: Many 1,4-dihydropyridine derivatives are potent calcium channel blockers used in the treatment of hypertension and angina[4].

-

Antimicrobial Properties: Some derivatives have shown promising activity against various strains of bacteria and fungi[1].

-

Anticancer Activity: The 1,4-dihydropyridine ring is a feature in some compounds investigated for their cytotoxic effects on cancer cell lines[1].

-

Neuroprotection: Certain analogs have been explored for their potential in treating neurodegenerative diseases[3].

The presence of the acetic acid side chain on the 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid molecule offers a handle for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. For example, the carboxylic acid can be converted to esters, amides, or coupled with other molecules to explore structure-activity relationships. The di-iodinated analog, (3,5-diiodo-4-oxopyridin-1(4H)-yl)acetic acid, has been noted to inhibit energy production in cells, highlighting the potential for biological activity within this class of compounds[2].

Conclusion and Future Directions

2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid represents a versatile and synthetically accessible heterocyclic compound. While a comprehensive experimental characterization of the parent molecule is not widely available, the established chemistry of 4-pyridones and the known biological significance of the 1,4-dihydropyridine scaffold make it a compelling target for further investigation.

Future research should focus on the definitive synthesis and purification of 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, a systematic evaluation of its biological activities, leveraging the diverse therapeutic potential of the 1,4-dihydropyridine core, is warranted. The insights provided in this guide, drawn from the study of closely related analogs, offer a solid foundation for researchers to embark on the exploration of this promising chemical entity.

References

-

BuyersGuideChem. This compound | C7H7NO3. [Link]

-

PubMed. 1,4-Dihydropyridines: A Class of Pharmacologically Important Molecules. [Link]

Sources

(4-oxopyridin-1(4H)-yl)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (4-oxopyridin-1(4H)-yl)acetic acid

Authored by a Senior Application Scientist

Abstract

This compound, also known as 4-pyridone-N-acetic acid, is a crucial heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyridone core N-substituted with a carboxymethyl group, provides a versatile scaffold for developing novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the prevalent synthetic pathways to this compound. We will dissect the strategic considerations behind the common two-step approach involving N-alkylation of 4-pyridone followed by ester hydrolysis, with a particular focus on addressing the critical challenge of regioselectivity (N- versus O-alkylation). Furthermore, we explore more direct, one-pot methodologies, offering a comparative analysis of their respective advantages and limitations. This document is intended for researchers, chemists, and drug development professionals, providing both a theoretical framework and practical, field-tested protocols for the successful synthesis of this compound.

Introduction: The Significance of the 4-Pyridone Scaffold

The 4-pyridone ring is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The N-acetic acid moiety enhances its utility by providing a handle for further derivatization or by acting as a key pharmacophoric element, often involved in binding to biological targets through hydrogen bonding or chelation. For instance, substituted this compound derivatives form the core of various pharmaceutical agents, including antibacterials and other therapeutics.[1] The synthesis of the parent compound is therefore a foundational process for libraries of more complex molecules.

The primary synthetic challenge stems from the tautomeric nature of the starting material, 4-hydroxypyridine, which exists in equilibrium with its more stable keto-tautomer, pyridin-4(1H)-one (4-pyridone).[2] Deprotonation of 4-pyridone generates an ambident nucleophile, creating a competition between N-alkylation and O-alkylation pathways. Achieving high selectivity for the desired N-alkylation is the central theme of synthetic design for this target molecule.

Primary Synthetic Pathway: A Two-Step Approach

The most established and widely practiced route to this compound is a two-step sequence:

-

N-alkylation of 4-pyridone with an α-haloacetic acid ester (e.g., ethyl chloroacetate).

-

Hydrolysis of the resulting ester intermediate to yield the final carboxylic acid.

This approach is favored for its reliability and the relative ease of handling the intermediate ester, which is often more straightforward to purify than the final acid product.

Diagram of the Two-Step Synthetic Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Step 1: N-Alkylation and the Regioselectivity Challenge

The core of the synthesis lies in controlling the reaction between the 4-pyridone anion and an electrophile like ethyl chloroacetate. The pyridone anion possesses two nucleophilic centers: the ring nitrogen and the exocyclic oxygen.[3] This duality can lead to an undesired O-alkylated byproduct, 4-(2-ethoxy-2-oxoethoxy)pyridine.

Caption: Competing N- and O-alkylation pathways for the pyridone anion.

Causality Behind Experimental Choices:

The outcome of this competition is governed by Hard and Soft Acid-Base (HSAB) principles and can be manipulated by careful selection of reaction parameters:

-

Base and Counter-ion: Strong, non-coordinating bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to generate the pyridone anion. The choice of the counter-ion (K⁺ vs. Na⁺) can influence the ion-pairing equilibrium in solution, subtly altering the relative nucleophilicity of the N and O atoms. Potassium salts often favor N-alkylation.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred. These solvents effectively solvate the cation but not the anion, leaving the nucleophile highly reactive. The choice of solvent can also influence the N/O selectivity ratio.

-

Temperature: The reaction is typically run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can sometimes decrease selectivity.

-

Catalyst-Free Approaches: Recent studies have demonstrated that specific N-alkylation can be achieved under catalyst- and base-free conditions.[4] In these methods, the hydrohalic acid (HX) generated in situ is proposed to facilitate the conversion of any initially formed O-alkylated ether intermediate into the more thermodynamically stable N-alkylated pyridone product.[4]

This protocol is a representative example adapted from established methodologies.

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, ~5-10 mL per gram of 4-hydroxypyridine).

-

Addition of Reagent: Stir the suspension at room temperature for 15-20 minutes. Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-water. A precipitate may form. If not, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester intermediate.

Step 2: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard transformation that typically proceeds in high yield.

-

Setup: Dissolve the purified ethyl (4-oxopyridin-1(4H)-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours until TLC indicates complete consumption of the starting material.

-

Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3.

-

Purification: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Alternative Pathway: Direct N-Alkylation with Haloacetic Acids

A more atom-economical approach involves the direct alkylation of 4-pyridone with a haloacetic acid, such as chloroacetic acid, thereby circumventing the ester intermediate and subsequent hydrolysis step. This one-pot method can be highly efficient under the right conditions.

This strategy has been successfully employed for substituted pyridones, such as in the synthesis of 3,5-diiodo-4-pyridone-1-acetic acid, where 3,5-diiodopyridone is reacted directly with chloroacetic acid in the presence of sodium hydroxide.[5] A key development in this area is the use of magnesium and potassium bases, which facilitate a highly N-selective and stereospecific alkylation of pyridones with α-halocarboxylic acids.[6][7] This method proceeds through a proposed magnesium-coordinated intramolecular Sₙ2 mechanism, offering excellent reactivity and selectivity.[6]

Diagram of the Direct Synthesis Pathway

Caption: One-pot synthesis via direct alkylation with a haloacetic acid.

-

Setup: In a suitable solvent, dissolve 4-hydroxypyridine (1.0 eq) and chloroacetic acid (1.1 eq).

-

Base Addition: Cool the solution in an ice bath and slowly add a strong base, such as an aqueous solution of sodium hydroxide (NaOH, >2.2 eq), keeping the temperature low. Alternatively, utilize a combination of potassium tert-butoxide (KOt-Bu) and magnesium tert-butoxide (Mg(Ot-Bu)₂) in an anhydrous solvent like THF for the magnesium-directed approach.[6]

-

Reaction: Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion, monitoring by TLC.

-

Workup and Isolation: Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary to achieve high purity.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, available reagents, and desired purity.

| Parameter | Two-Step Ester Route | Direct Acid Route |

| Starting Materials | 4-Hydroxypyridine, Ethyl Chloroacetate | 4-Hydroxypyridine, Chloroacetic Acid |

| Key Reagents | K₂CO₃/DMF, then NaOH/H₂O | NaOH or KOt-Bu/Mg(Ot-Bu)₂ |

| Number of Steps | Two (Alkylation, Hydrolysis) | One |

| Reported Yields | Generally good to excellent over two steps | Can be very high (>90%) in a single step[6] |

| Advantages | Reliable, well-documented, intermediate is easy to purify. | More atom-economical, faster, avoids separate hydrolysis step. |

| Disadvantages | Less atom-economical, longer overall process. | Requires careful control of pH and temperature; potential for side reactions if not optimized. |

| Key References | [4], General Organic Chemistry Principles | [6],[7],[5] |

Conclusion and Future Directions

The synthesis of this compound is a well-established process, with the two-step N-alkylation/hydrolysis pathway being the most conventional method. The primary scientific challenge remains the control of regioselectivity, which can be effectively managed through the judicious choice of base, solvent, and reaction conditions. Emerging direct alkylation methods offer a more efficient and sustainable alternative, reducing step count and improving atom economy. Future research may focus on developing catalytic systems that can achieve high N-selectivity under even milder and more environmentally benign conditions, further enhancing the accessibility of this pivotal chemical building block for applications in science and medicine.

References

-

Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Available at: [Link] (Accessed: January 9, 2026).

-

Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. Available at: [Link] (Accessed: January 9, 2026).

-

Kim, H., & Movassaghi, M. (2010). Magnesium Coordination-Directed N-Selective Stereospecific Alkylation of 2-Pyridones, Carbamates, and Amides Using α-Halocarboxylic Acids. Journal of the American Chemical Society, 132(44), 15780–15782. Available at: [Link] (Accessed: January 9, 2026).

-

Kim, H., & Movassaghi, M. (2010). Magnesium coordination-directed n-selective stereospecific alkylation of 2-pyridones, carbamates, and amides using α-halocarboxylic acids. PubMed. Available at: [Link] (Accessed: January 9, 2026).

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. Available at: [Link] (Accessed: January 9, 2026).

- Sapino, C., & Sleezer, P. D. (1972). U.S. Patent No. 3,644,377. Washington, DC: U.S. Patent and Trademark Office.

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. Available at: [Link] (Accessed: January 9, 2026).

- Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl-4-pyridone-3-carboxylic acid derivatives and medicines containing them. (1979). Google Patents.

-

(4-oxo-1(4H)-pyridinyl)acetic acid. SpectraBase. Available at: [Link] (Accessed: January 9, 2026).

-

A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available at: [Link] (Accessed: January 9, 2026).

-

This compound. BuyersGuideChem. Available at: [Link] (Accessed: January 9, 2026).

-

Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. Available at: [Link] (Accessed: January 9, 2026).

-

Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. Available at: [Link] (Accessed: January 9, 2026).

-

Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available at: [Link] (Accessed: January 9, 2026).

-

Wang, L., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775. Available at: [Link] (Accessed: January 9, 2026).

-

4-Pyridone. Wikipedia. Available at: [Link] (Accessed: January 9, 2026).

Sources

- 1. EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl-4-pyridone-3-carboxylic acid derivatives and medicines containing them - Google Patents [patents.google.com]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 4. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-DIIODO-4-PYRIDONE-1-ACETIC ACID | 101-29-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Magnesium coordination-directed n-selective stereospecific alkylation of 2-pyridones, carbamates, and amides using α-halocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-oxopyridin-1(4H)-yl)acetic acid spectroscopic data

An In-depth Spectroscopic and Analytical Guide to (4-oxopyridin-1(4H)-yl)acetic Acid

This technical guide provides a comprehensive analysis of the spectroscopic and analytical characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for the structural elucidation and quality assessment of this important heterocyclic compound.

Introduction and Molecular Profile

This compound is a heterocyclic compound featuring a 4-pyridone ring N-substituted with an acetic acid moiety. This structure serves as a versatile scaffold in medicinal chemistry and materials science. Accurate and thorough characterization is paramount for its application in synthesis and biological screening. This guide details the expected outcomes and optimal protocols for analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are essential for sample handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Exact Mass | 153.042593 g/mol | [1] |

| InChIKey | PWCMMIXFOFNOAZ-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)CN1C=CC(=O)C=C1 | [1] |

Chemical Structure

The structural arrangement dictates the spectroscopic behavior of the molecule. The diagram below illustrates the atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound in solution.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic state, and their proximity to neighboring protons. The expected spectrum is characterized by two sets of coupled doublets for the pyridone ring protons and a key singlet for the methylene protons of the acetic acid side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

| ~7.5 - 7.7 | Doublet | 2H | H2, H6 |

| ~6.4 - 6.6 | Doublet | 2H | H3, H5 |

| ~4.8 - 5.0 | Singlet | 2H | Methylene (-CH₂ -) |

Note: Predictions are based on analysis of similar structures and standard chemical shift values. The carboxylic acid proton is exchangeable and may not be observed depending on the solvent and water content.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum is expected to be dominated by the two downfield carbonyl signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 185 | Pyridone Carbonyl (C 4) |

| ~168 - 172 | Carboxylic Acid Carbonyl (C 8) |

| ~138 - 142 | C 2, C 6 |

| ~115 - 120 | C 3, C 5 |

| ~50 - 55 | Methylene Carbon (C 7) |

Note: Chemical shifts are predicted based on established data for pyridone and acetic acid moieties.[2]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data. The choice of solvent is critical; DMSO-d₆ is recommended as it solubilizes the compound well and allows for the observation of the acidic proton.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp peaks and resolving coupling patterns.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-